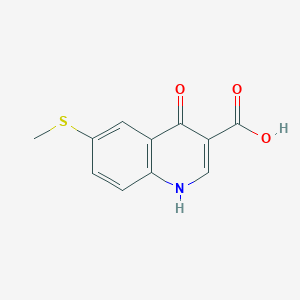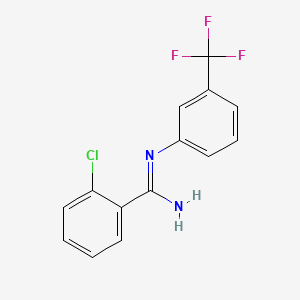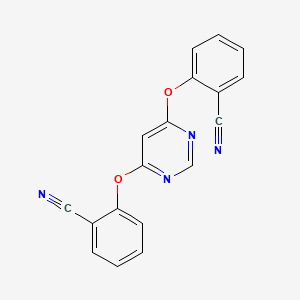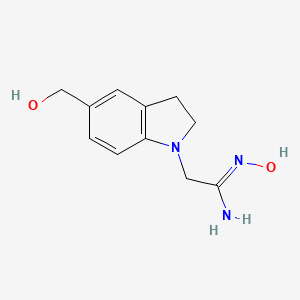
(Z)-N'-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide is a complex organic compound that features an indoline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indoline core, followed by functionalization to introduce the hydroxymethyl group and the acetimidamide moiety. Common reagents used in these reactions include indoline derivatives, hydroxylamine, and various protecting groups to ensure selective reactions.
Industrial Production Methods
While specific industrial production methods for (Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the imidamide moiety.
Substitution: Functional groups on the indoline core can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield indoline-2-carboxylic acid derivatives, while reduction can produce different acetimidamide derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolin-2-one derivatives: These compounds share the indoline core structure and have similar biological activities.
Nitroimidazole hybrids: These compounds combine the indoline core with nitroimidazole moieties, enhancing their antimicrobial properties.
Bis(indol-1-yl)maleimides: These compounds are known for their protein kinase inhibitory activities and are structurally related to (Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide.
Uniqueness
(Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H15N3O2 |
|---|---|
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
N'-hydroxy-2-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanimidamide |
InChI |
InChI=1S/C11H15N3O2/c12-11(13-16)6-14-4-3-9-5-8(7-15)1-2-10(9)14/h1-2,5,15-16H,3-4,6-7H2,(H2,12,13) |
InChI-Schlüssel |
XCUDDTBTOIXGNY-UHFFFAOYSA-N |
Isomerische SMILES |
C1CN(C2=C1C=C(C=C2)CO)C/C(=N/O)/N |
Kanonische SMILES |
C1CN(C2=C1C=C(C=C2)CO)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


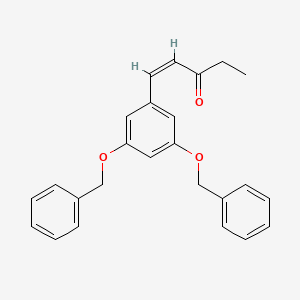
![(8S,9R)-8-[2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxypropan-2-yl]-9-hydroxy-8,9-dihydrofuro[2,3-h]chromen-2-one](/img/structure/B13425277.png)
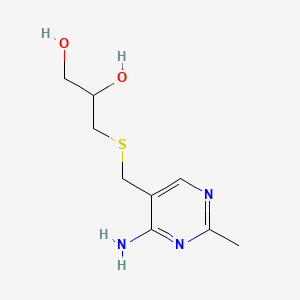
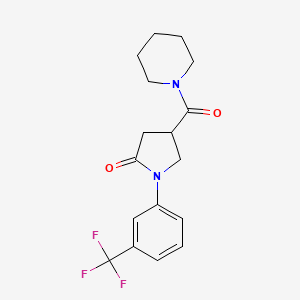
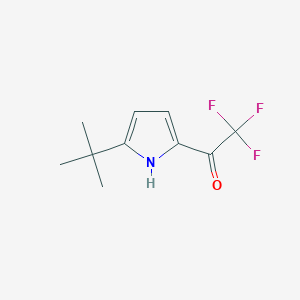

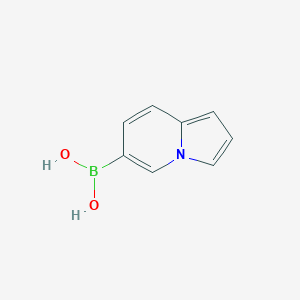

![(E)-but-2-enedioic acid;N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide](/img/structure/B13425308.png)
![8,11-dihydroxy-4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione;hydrochloride](/img/structure/B13425315.png)

